2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide
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Overview
Description
2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide is a heterocyclic compound with the molecular formula C7H8F2N2OS and a molecular weight of 206.21 g/mol . This compound belongs to the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are particularly interesting due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiophene: Known for its antiprotozoal, antiproliferative, antiviral, antibacterial, and antifungal properties.
RS-C-5966451: Exhibits broad-spectrum antiviral properties.
PD 81,723: Acts as an adenosine A1 receptor agonist with anti-necrosis properties.
Tinoridine: Demonstrates non-steroidal anti-inflammatory effects.
Uniqueness
2-Amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide is unique due to the presence of the difluoroethyl group, which may enhance its biological activity and stability compared to other thiophene derivatives . This structural modification can lead to improved pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C7H8F2N2OS |
---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
2-amino-5-(2,2-difluoroethyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C7H8F2N2OS/c8-5(9)2-3-1-4(6(10)12)7(11)13-3/h1,5H,2,11H2,(H2,10,12) |
InChI Key |
TYSCSXGQFAKGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)N)N)CC(F)F |
Origin of Product |
United States |
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